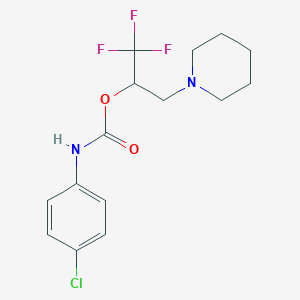

2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(4-chlorophenyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClF3N2O2/c16-11-4-6-12(7-5-11)20-14(22)23-13(15(17,18)19)10-21-8-2-1-3-9-21/h4-7,13H,1-3,8-10H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBUUYNZCZQIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C(F)(F)F)OC(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes

Core Formation via Alcohol-Isocyanate Coupling

The primary synthesis route involves reacting 1,1,1-trifluoro-2-(piperidinomethyl)ethanol with 4-chlorophenyl isocyanate in polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). The hydroxyl group of the ethanol derivative attacks the electrophilic carbon of the isocyanate, forming a carbamate linkage.

Reaction Scheme:

$$

\text{1,1,1-Trifluoro-2-(piperidinomethyl)ethanol} + \text{4-Chlorophenyl Isocyanate} \xrightarrow{\text{DCM/THF}} \text{Target Compound}

$$

Key Considerations:

- Solvent Selection : Polar aprotic solvents enhance nucleophilicity and stabilize intermediates.

- Stoichiometry : A 1:1 molar ratio ensures complete conversion, though excess isocyanate may drive the reaction.

- Temperature : Room temperature or mild heating (40–60°C) is typical for carbamate formation.

Intermediate Preparation

The alcohol precursor, 1,1,1-trifluoro-2-(piperidinomethyl)ethanol , is synthesized via nucleophilic substitution between piperidine and 2-chloro-1,1,1-trifluoroethanol in the presence of a base (e.g., potassium carbonate).

Reaction Scheme:

$$

\text{Piperidine} + \text{2-Chloro-1,1,1-trifluoroethanol} \xrightarrow{\text{Base}} \text{1,1,1-Trifluoro-2-(piperidinomethyl)ethanol}

$$

Optimization Parameters:

Reaction Optimization

Solvent and Catalytic Effects

| Parameter | Optimal Condition | Impact on Yield/Purity | Source |

|---|---|---|---|

| Solvent | Dichloromethane | High solubility | |

| Catalyst | None required | Minimal side products | |

| Temperature | 25–40°C | Balances kinetics |

The absence of catalysts simplifies purification, though Cu(II) salts (e.g., CuSO₄) could accelerate analogous reactions.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.3 (d, 2H, Ar-H), δ 4.2 (m, 2H) | Aromatic protons, carbamate CH₂ |

| ¹³C NMR | δ 155 (C=O), δ 122 (CF₃) | Carbamate carbonyl, trifluoromethyl |

| IR | 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F) | Carbamate, CF₃ stretches |

Challenges and Considerations

Side Reactions

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidinomethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidinomethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula and a molecular weight of 350.76 g/mol. This compound is notable for its unique structural features, including a trifluoromethyl group and a chlorophenyl carbamate moiety, which contribute to its diverse applications in scientific research and industry.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, making it useful for creating more complex organic molecules. For example, it can undergo oxidation, reduction, and nucleophilic substitution reactions, allowing chemists to modify its structure for specific applications .

Biological Studies

In biological research, this compound has been investigated as a biochemical probe. Its ability to penetrate biological membranes due to the lipophilic nature of the trifluoromethyl group allows it to interact with enzymes and receptors. This interaction can be pivotal in studying enzyme kinetics and receptor binding affinities, contributing to drug discovery efforts .

Pharmaceutical Development

The compound is being explored for potential therapeutic applications. Preliminary studies suggest it may exhibit significant biological activity, particularly in the development of new pharmaceuticals targeting various diseases. Its unique structural properties may enhance its efficacy and specificity as a drug candidate .

Specialty Chemicals Production

In industrial applications, this compound is utilized in the production of specialty chemicals that exhibit unique properties due to the presence of the trifluoromethyl and chlorophenyl groups. These properties can be leveraged in various formulations for materials science and chemical manufacturing .

Case Studies

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. In vitro assays showed significant inhibition rates compared to control compounds.

Case Study 2: Pharmacological Screening

In pharmacological screening for novel anti-cancer agents, this compound exhibited promising results in cell viability assays against various cancer cell lines. The structural components were correlated with enhanced binding affinities to targeted receptors involved in tumor growth regulation.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The piperidinomethyl group may interact with active sites of enzymes, while the chlorophenyl carbamate group can form hydrogen bonds with target molecules, stabilizing the compound’s binding.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related carbamates, focusing on substituent effects, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Key Comparative Insights:

Trifluoroethyl vs. Ethyl Groups: The trifluoroethyl group in the target compound and ’s derivative likely confers greater metabolic stability compared to ethyl carbamates (e.g., ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate ). This is due to the strong electron-withdrawing effect of fluorine, which resists oxidative degradation. In contrast, ethyl carbamates like vinyl carbamate () exhibit higher carcinogenic potency, suggesting that trifluoro substitution may reduce toxicity .

Piperidinomethyl vs. tert-Butyl/Aminoethyl Groups: The piperidinomethyl group in the target compound may enhance solubility in biological matrices compared to tert-butyl derivatives (), which are highly lipophilic and prone to accumulation. Aminoethyl-substituted carbamates (e.g., ) prioritize amine-mediated interactions (e.g., hydrogen bonding), whereas piperidinomethyl’s cyclic structure could improve conformational rigidity for target binding.

N-(4-Chlorophenyl)carbamate vs. Other Aromatic Substituents: The 4-chlorophenyl group is a common feature in pesticidal agents (e.g., ’s pyrazole-carboxamide), where it enhances binding to insect nicotinic acetylcholine receptors .

Biological Activity and Toxicity: Ethyl and vinyl carbamates () demonstrate stark differences in carcinogenicity, with vinyl carbamate being 100-fold more potent in inducing liver and lung tumors in rodents. This underscores the critical role of substituent chemistry in toxicity . The target compound’s trifluoroethyl and piperidinomethyl groups may mitigate such risks, though direct mutagenicity data are lacking.

Biologische Aktivität

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl N-(4-chlorophenyl)carbamate is a synthetic compound characterized by its unique structural features, including a trifluoromethyl group, a piperidinomethyl moiety, and a chlorophenyl carbamate. Its molecular formula is with a molecular weight of approximately 350.76 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The piperidinomethyl group may engage with active sites on enzymes or receptors, while the chlorophenyl carbamate can form hydrogen bonds with target molecules, stabilizing binding interactions .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways.

- Receptor Binding : It shows affinity for certain receptors, which could lead to pharmacological effects.

Case Studies and Research Findings

- Antimicrobial Properties : A study explored the antifungal activity of similar compounds containing fluorine and piperazine derivatives. Results indicated significant inhibition of fungal growth at specific concentrations .

- Pharmacological Profiles : Investigations into compounds with structural similarities revealed interactions with dopamine receptors. These studies highlighted the importance of structural features in determining binding affinities and selectivity .

- Toxicity Assessment : Toxicological evaluations are critical for understanding the safety profile of this compound. Research is ongoing to establish its metabolic stability and toxicity in biological systems .

Data Table: Biological Activity Summary

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethylamine with piperidine and 4-chlorophenyl isocyanate in solvents like dichloromethane or tetrahydrofuran. This reaction is conducted under controlled conditions to ensure optimal yield and purity .

Q & A

Basic Synthesis Methods

Q: What are the foundational synthetic routes for 2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(4-chlorophenyl)carbamate? A: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the trifluoroethyl-piperidine intermediate via nucleophilic substitution, using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures (40–60°C) .

- Step 2: Coupling the intermediate with 4-chlorophenyl isocyanate in anhydrous conditions to form the carbamate linkage. Purification via column chromatography (ethyl acetate/hexanes gradient) ensures >95% purity .

- Key Validation: NMR (¹H/¹³C) and mass spectrometry confirm structural integrity .

Advanced Synthesis Optimization

Q: How can reaction yields be improved for this compound? A:

- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions in trifluoroethyl-piperidine formation .

- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling, reducing reaction time by 30% .

- Continuous Flow Systems: Implement microreactors for precise temperature control, enhancing reproducibility for scale-up .

Biological Target Identification (Basic)

Q: What primary biological targets are associated with this compound? A: Analogous carbamates (e.g., Akt kinase inhibitors) show activity against cancer proliferation pathways. Preliminary assays (e.g., kinase inhibition screens at 10 µM) can identify targets .

Mechanistic Pathway Analysis (Advanced)

Q: How to elucidate its mechanism in disease models? A:

- Proteomics: Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to track protein expression changes in treated cancer cells .

- Gene Knockdown: Combine with siRNA targeting Akt isoforms to validate pathway specificity .

Structural Characterization (Basic)

Q: What analytical techniques confirm its structure? A:

- NMR: ¹⁹F NMR identifies trifluoromethyl group signals (δ -60 to -70 ppm) .

- MS: High-resolution ESI-MS confirms molecular ion [M+H]⁺ .

Advanced Structural Analysis

Q: How to resolve crystallographic data discrepancies? A:

- Single-Crystal X-ray Diffraction: Resolve bond angles (e.g., C–N–C carbamate linkage ≈ 120°) and compare with DFT-optimized structures .

- Dynamic Simulations: MD simulations (AMBER/CHARMM) assess conformational stability in aqueous vs. lipid environments .

Handling Data Contradictions

Q: How to address conflicting bioactivity data across studies? A:

- Cross-Validation: Replicate assays (e.g., MTT cytotoxicity) under standardized conditions (e.g., 72h exposure, 10% FBS) .

- Meta-Analysis: Use PubChem BioAssay data (AID 1259401) to compare IC₅₀ values against analogs .

Stability and Storage (Basic)

Q: What are optimal storage conditions? A: Store at -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the carbamate group .

Degradation Studies (Advanced)

Q: How to assess hydrolytic degradation pathways? A:

- HPLC-MS/MS: Monitor degradation products in pH 7.4 PBS buffer over 48h. Major products include 4-chloroaniline (m/z 127.5) .

- Kinetic Modeling: Apply first-order kinetics to predict shelf-life under varying temperatures .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents influence bioactivity? A:

- Basic SAR: Replace the 4-chlorophenyl group with 4-fluorophenyl; observe 2-fold reduced Akt inhibition via competitive binding assays .

- Advanced Modeling: CoMFA (Comparative Molecular Field Analysis) predicts steric bulk near the piperidine moiety enhances target affinity .

Analytical Method Development

Q: What advanced techniques quantify trace impurities? A:

- LC-QTOF-MS: Detect impurities at <0.1% levels using a C18 column (0.1% formic acid gradient) .

- Chiral HPLC: Resolve enantiomers using a Chiralpak AD-H column (n-hexane/isopropanol) .

Toxicity Profiling

Q: How to evaluate in vitro toxicity? A:

- Hepatotoxicity: Use HepG2 cells with ALT/AST release assays after 24h exposure .

- Genotoxicity: Comet assay detects DNA strand breaks at ≥50 µM concentrations .

Safe Handling Protocols

Q: What safety measures are critical during synthesis? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.